Dichloroacetic acid-d2
Overview
Description
Dichloroacetic acid-d2 (DCA-d2) is a stable isotopic label of dichloroacetic acid (DCA), an organic compound where two of the three hydrogen atoms of the methyl group in acetic acid are replaced by chlorine atoms1. It is used as a drug since it inhibits the enzyme pyruvate dehydrogenase kinase2.
Synthesis Analysis
Dichloroacetic acid can be synthesized by reacting with esters in the presence of LiHMDS via Claisen-type homologation reaction3. A study has also been conducted on the synthesis of covalent conjugates of dichloroacetic acid with polyfunctional compounds4.
Molecular Structure Analysis
The molecular formula of Dichloroacetic acid-d2 is Cl2CDCO2D5. It has a molecular weight of 130.955. The structure of Dichloroacetic acid-d2 is also available as a 2D Mol file or as a computed 3D SD file6.
Chemical Reactions Analysis
Dichloroacetic acid is an alkylating agent and forms esters7. It is more acidic than acetic acid and fully dissociates into dichloroacetate when dissolved in water7. A review of analytical methods for the determination of trichloroethylene and its major metabolites chloral hydrate, trichloroacetic acid, and dichloroacetic acid has been conducted8.
Physical And Chemical Properties Analysis
Dichloroacetic acid-d2 has a refractive index of n20/D 1.4663 (lit.), a boiling point of 194 °C (lit.), a melting point of 9-11 °C (lit.), and a density of 1.587 g/mL at 25 °C5.
Scientific Research Applications
Pharmacology and Toxicology
Dichloroacetic acid (DCA) is studied for its role in both environmental toxicology and clinical medicine. As a medicinal, it is well-tolerated and stimulates mitochondrial pyruvate dehydrogenase, enhancing cellular energy metabolism, and is used for treating metabolic or cardiovascular diseases (Stacpoole et al., 1998).
Treatment of Genetic Mitochondrial Diseases
DCA is an investigational drug for treating genetic mitochondrial diseases. It acts on the pyruvate dehydrogenase (PDH) complex, influencing its phosphorylation state and stability. Chronic oral DCA has shown effectiveness, particularly in young children with PDH deficiency (Stacpoole et al., 2008).
Treatment of Pyruvate Dehydrogenase Complex Deficiency
DCA is used in treating congenital lactic acidosis due to mutations in the pyruvate dehydrogenase complex (PDC), often decreasing blood and cerebrospinal fluid lactate concentrations (Berendzen et al., 2006).
Efficacy as a Lactate-Lowering Drug
DCA effectively lowers blood, cerebral spinal fluid, and intracellular lactate concentrations by activating the mitochondrial pyruvate dehydrogenase enzyme complex. This hypolactatemic effect occurs across a broad range of lactate levels (Stacpoole et al., 2003).
Environmental Versus Therapeutic Perspectives
DCA is recognized in environmental science as a by-product of water chlorination and in medicine for its therapeutic potential in life-threatening conditions. Its clinical toxicogenetics is particularly relevant when used as an investigational drug (Stacpoole, 2010).
Biotransformation by Glutathione Transferase Zeta
GSTZ catalyzes the oxygenation of DCA to glyoxylic acid. This enzyme is critical for the biotransformation of DCA and influences its pharmacokinetics and potential toxicity (Tong et al., 1998).
Pharmacogenetics and Dosing
The biotransformation of DCA to glyoxylate, catalyzed by glutathione transferase zeta 1 (GSTZ1-1), significantly affects its pharmacokinetics and dosing considerations in clinical use (James & Stacpoole, 2016).
Clinical Trial on Congenital Lactic Acidosis
A clinical trial demonstrated that oral DCA could effectively blunt postprandial increases in circulating lactate in children with congenital lactic acidosis, although it did not improve neurological measures of clinical outcome (Stacpoole et al., 2006).
Safety And Hazards
Dichloroacetic acid-d2 is classified as corrosive to metals, toxic in contact with skin, causes severe skin burns and eye damage, suspected of causing cancer, may damage fertility or the unborn child, may cause harm to breast-fed children, and may cause damage to organs through prolonged or repeated exposure9.
Future Directions
The therapeutic mechanisms of dichloroacetic acid in lung cancer have been studied through integrated multi-omics approaches: metabolomics and transcriptomics10. The identification of key metabolic pathways and the novel finding of citric acid elevation, together with its interaction with the MIF gene, provide promising directions for the development of targeted therapeutic strategies and improving clinical outcomes for lung cancer patients10.
properties
IUPAC Name |
deuterio 2,2-dichloro-2-deuterioacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl2O2/c3-1(4)2(5)6/h1H,(H,5,6)/i1D/hD | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTHNDFMNIQAHM-PFUFQJKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(C(=O)O[2H])(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583846 | |
Record name | Dichloro(~2~H_2_)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80583846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dichloroacetic acid-d2 | |
CAS RN |
63403-57-6 | |
Record name | Dichloro(~2~H_2_)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80583846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dichloroacetic acid-d2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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